N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is a chemical compound derived from dextrorphan, which is an active metabolite of the antitussive drug dextromethorphan. This compound is notable for its potential applications in pharmacology, particularly in studies related to opioid receptors and as a precursor for various synthetic pathways in medicinal chemistry. The systematic name reflects its structure, indicating the presence of a benzyloxycarbonyl group and the absence of a methyl group at the nitrogen atom.
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is synthesized from dextrorphan, which itself is obtained from the demethylation of dextromethorphan. Dextromethorphan is widely used as a cough suppressant and has been studied for its effects on the central nervous system.
This compound belongs to the class of morphinan derivatives, which are characterized by their complex polycyclic structures. It can be classified under:
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan typically involves several key steps:
The synthesis can be performed under controlled conditions to optimize yield and purity, often utilizing solvents such as dimethylformamide or acetonitrile. Reaction temperatures typically range from room temperature to 110 °C, depending on the specific conditions required for each step.
The molecular formula of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is . Its structure features a morphinan core with a benzyloxycarbonyl group attached to the nitrogen atom, replacing the methyl group found in dextrorphan.
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan can participate in several chemical reactions:
The conditions for these reactions vary significantly based on the desired outcome, with factors such as temperature, solvent choice, and reaction time playing crucial roles in determining product yield and selectivity.
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan's mechanism of action is primarily linked to its interaction with opioid receptors in the brain. As a morphinan derivative, it may exhibit agonistic or antagonistic properties depending on receptor subtype engagement.
Research indicates that compounds like N-Benzyloxycarbonyl N-Desmethyl Dextrorphan can modulate neurotransmitter release and influence pain pathways through their action on sigma receptors and serotonin pathways.
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its importance in developing new therapeutic agents.
The incorporation of the N-benzyloxycarbonyl (N-Cbz) group serves as a critical protective strategy during the synthesis of N-desmethyl dextrorphan intermediates. This moiety safeguards the secondary amine functionality during subsequent reactions, enabling precise molecular transformations. Recent methodologies have significantly advanced the efficiency of introducing and removing this protecting group under mild conditions.
A landmark development involves the use of AlCl₃ in hexafluoroisopropanol (HFIP) for N-Cbz deprotection at ambient temperature. This system achieves near-quantitative removal yields (typically >95%) while preserving reducible functionalities (nitro, nitrile, halogen groups), olefinic bonds, and orthogonal protecting groups like N/O-benzyl, N-Fmoc, and N-Alloc. The protocol involves suspending the N-Cbz-protected amine in HFIP, adding AlCl₃ (3 equiv), and stirring for 2–16 hours. After dilution with CH₂Cl₂, quenching with aqueous NaHCO₃ yields the deprotected amine following extraction and purification [4] [6]. This method overcomes limitations of traditional hydrogenolysis, which requires hazardous H₂ gas and palladium catalysts incompatible with sulfur-containing compounds or aryl halides.
For protection, O-alkyl S-(pyridin-2-yl)carbonothiolates enable selective N-Cbz installation under aerobic conditions at room temperature. This approach demonstrates exceptional chemoselectivity, even in polyfunctional substrates like glucosamine, where amine protection occurs without affecting hydroxyl groups. Alternative routes employ Ni(II)-catalyzed photoredox N-arylation for constructing N-aryl carbamate linkages crucial for advanced dextrorphan analogs [6].
Table 1: Comparative Analysis of N-Cbz Deprotection Methods
Method | Conditions | Functional Group Tolerance | Yield Range | Key Advantage |
---|---|---|---|---|
AlCl₃/HFIP | RT, 2-16 h | Nitro, nitrile, halogens, alkenes, N-Bn, O-Bn | 90-98% | No H₂, ambient temperature |
H₂/Pd/C | 25-50°C, 1-24 h | Limited for aryl halides, sulfur groups | 75-92% | Well-established |
2-Mercaptoethanol/K₃PO₄ | 75°C, DMA, 6-12 h | Sensitive to strong acids/bases | 80-95% | Compatible with Boc groups |
N-Demethylation of morphinan frameworks like dextromethorphan constitutes a pivotal step in accessing pharmacologically active N-desmethyl metabolites such as dextrorphan. Classical von Braun cyanogen bromide reactions often cause decomposition due to the sensitivity of the morphinan core, necessitating innovative catalytic approaches.
A continuous flow Polonovski reaction has emerged as a high-yielding solution. This two-step process first oxidizes dextromethorphan’s tertiary amine using m-chloroperbenzoic acid (mCPBA), generating the N-oxide intermediate. Subsequent iron-catalyzed rearrangement in a microreactor facilitates N-demethylation at significantly accelerated rates (completed within minutes vs. hours in batch systems). The confined reaction environment minimizes side reactions, achieving >85% yield of N-desmethyl dextrorphan precursors [2]. This method is particularly advantageous for scale-up, enhancing heat/mass transfer while avoiding intermediate isolation.
For N-alkyl derivatives, direct alkylation of secondary amines with cyclopropylmethyl bromide using NaHCO₃ as base efficiently constructs opioid antagonist precursors. Potassium carbonate in aprotic solvents (e.g., DMF, acetonitrile) further facilitates N-functionalization without epimerization at chiral centers [9]. Microwave-assisted protocols using Pd/C with in situ H₂ generation from triethylsilane offer complementary routes for reductive alkylations under neutral conditions [6].
Deuterium incorporation at strategic positions within N-desmethyl dextrorphan derivatives enables precise tracking of metabolic fate and enzymatic stability. Patent WO2009035652A1 details deuterated catechol synthesis applicable to morphinan systems. Key approaches include:
These techniques exploit kinetic isotope effects (KIEs) to modulate metabolic pathways. For instance, deuterating the benzylic position of the N-Cbz group or morphinan C9 attenuates CYP3A4-mediated O-demethylation and glucuronidation, prolonging half-life in vitro. Deuterated analogs serve as internal standards in LC-MS/MS quantification of dextrorphan in PBPK studies, enhancing detection sensitivity [1] [7].
Table 2: Deuterated Precursors for Metabolic Tracers
Deuterated Position | Synthetic Route | Isotopic Purity | Metabolic Application |
---|---|---|---|
N-CH₂D (carbamate) | C₆D₅CH₂OCOCl + amine | >99% D₁ | CYP2D6 demethylation kinetics |
C9-d₂ (morphinan) | LiAlD₄ reduction of 9-keto intermediate | >98% D₂ | UGT2B7 glucuronidation profiling |
Aromatic ring-d₄ | D₂/Pd/C hydrogenation of halide | >99% D₄ | Mass spectrometry quantification |
Preserving the chiral integrity of the pentacyclic morphinan core during N-functionalization remains a central synthetic challenge. Dextrorphan’s four stereocenters (C9, C13, C14, C16) demand stringent control to maintain opioid receptor affinity.
Asymmetric hydrogenation using DuPhos-Rh catalysts achieves >98% ee during synthesis of tetrahydrofuran intermediates. For N-alkylations, chiral auxiliaries like (R)-phenylglycinol temporarily anchor the amine, directing stereoselective C–N bond formation. Subsequent auxiliary removal under mild acidic conditions (e.g., citric acid) yields enantiopure N-cyclopropylmethyl or N-allyl derivatives without racemization [9].
During N-Cbz deprotection, HFIP’s low nucleophilicity prevents SN₂ inversion at allylic C9 centers. This contrasts strongly with classical HCl-mediated deprotection, which promotes racemization via carbocation intermediates. Computational studies confirm that AlCl₃/HFIP operates through a concerted protonation-elimination mechanism, avoiding chiral center scrambling [4] [6]. In enzymatic resolutions, immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester groups in racemic N-Cbz-protected amino-morphinans, enriching ee to >99% [1].
Conformational locking via bridged ring systems (e.g., 5,8-ethanohexahydroaporphines) stabilizes transition states during cyclizations. X-ray crystallography verifies absolute configuration retention in intermediates like N-formyl-3, demonstrating how ring constraints prevent epimerization during hydrolysis to secondary amines [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3